Thioanisole

Catalog No.
S577902
CAS No.
100-68-5
M.F
C7H8S
M. Wt
124.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioanisole

CAS Number

100-68-5

Product Name

Thioanisole

IUPAC Name

methylsulfanylbenzene

Molecular Formula

C7H8S

Molecular Weight

124.21 g/mol

InChI

InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

HNKJADCVZUBCPG-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1

Solubility

0.00 M
0.506 mg/mL at 25 °C
insoluble in water; soluble in alcohol and oil

Synonyms

methyl phenyl sulfide, methylphenylsulfide, thioanisol, thioanisole

Canonical SMILES

CSC1=CC=CC=C1

Catalytic Oxidation of Thioanisole

Specific Scientific Field

Organometallic Chemistry and Catalysis

Summary

Experimental Procedure

Results

Intermediates in Dye, Pharmaceutical, and Agrochemical Synthesis

Specific Scientific Field

Organic Synthesis

Summary

Thioanisole serves as an intermediate in the preparation of various compounds, including dyes, pharmaceuticals, and agrochemicals.

Applications

Flavoring Agent

Specific Scientific Field

Food Chemistry

Summary

Thioanisole serves as a flavoring agent or adjuvant in certain food products.

Application

    Flavor Enhancement: Thioanisole contributes to the overall flavor profile of specific food items, enhancing taste and aroma.

Thioanisole, also known as methyl phenyl sulfide, is an organic compound with the chemical formula C₇H₈S. It is classified as an aryl sulfide, where the hydrogen atom of the thiol group in thiophenol is replaced by a methyl group. This compound appears as a colorless to pale yellow liquid with a characteristic odor and is primarily used in organic synthesis and as a reagent in various

Thioanisole itself does not possess a well-defined biological mechanism of action. However, its role as a model compound allows researchers to study the mechanisms of more complex thioether-containing molecules with biological activity [].

Thioanisole is considered a mild irritant and may cause skin and eye irritation upon contact. It is also flammable with a flash point of 52 °C (126 °F) [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling thioanisole.
  • Avoid contact with skin and eyes.
  • Work in a well-ventilated area.
  • Flammable – keep away from heat and open flames.
, including:

  • Oxidation: Thioanisole can be oxidized to form methyl phenyl sulfone using various oxidizing agents such as hydrogen peroxide or peroxomolybdate. For instance, recent studies have shown that niobium-based catalysts can effectively oxidize thioanisole, achieving high selectivity for sulfone formation under mild conditions .
  • Condensation: In the presence of acids, thioanisole can undergo condensation reactions with formaldehyde, leading to the formation of various products .
  • Dimerization: Thioanisole can be involved in dimerization processes, particularly under specific conditions influenced by electric potential, leading to the formation of thiophenol dimers .

Thioanisole exhibits biological activity that has been explored in various contexts. It has been studied for its potential effects on biological systems, including its interactions with enzymes and its role in oxidative stress responses. The oxidation of thioanisole by lignin peroxidase has been documented, indicating its relevance in biocatalytic processes . Moreover, it may affect sensitive amino acids under certain conditions, potentially impacting metabolic pathways .

Thioanisole can be synthesized through several methods:

  • Methylation of Thiophenol: The most common method involves the methylation of thiophenol using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
  • Catalytic Oxidation: Recent advancements have introduced catalytic methods using niobium-based catalysts for the oxidation of thioanisole to sulfone derivatives, enhancing efficiency and selectivity .
  • Electrochemical Methods: Thioanisole can also be synthesized through electrochemical methods that exploit the redox properties of sulfur-containing compounds.

Thioanisole finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring and Fragrance: Due to its pleasant odor, thioanisole is utilized in the production of flavoring agents and fragrances.
  • Chemical Reagent: Thioanisole acts as a reagent in

Interaction studies involving thioanisole have highlighted its reactivity with different chemical species. For example:

  • Oxidative Interactions: The interaction of thioanisole with hydrogen peroxide has been extensively studied, revealing its oxidation pathways and the formation of reactive oxygen species under catalysis .
  • Electrochemical Behavior: Research has shown that thioanisole's behavior in electrochemical environments can lead to significant insights into its dimerization dynamics and structural properties .

Several compounds share structural similarities with thioanisole. These include:

CompoundStructure TypeKey Features
ThiophenolAryl sulfideContains a thiol group (-SH) instead of -OCH₃
Diphenyl sulfideAryl sulfideHas two phenyl groups instead of one
Methyl sulfideSimple sulfideLacks aromatic character; simpler structure
Benzyl mercaptanAryl sulfideContains a thiol group attached to a benzyl group

Uniqueness of Thioanisole:
Thioanisole's uniqueness lies in its combination of an aromatic ring with a methyl-substituted thiol group, which imparts distinct chemical properties compared to similar compounds. Its ability to participate in diverse reactions, such as oxidation and condensation, along with its applications in synthesis and fragrance production, sets it apart from other sulfur-containing compounds.

Thioanisole is characterized by its distinctive sulfurous odor and physical properties that make it suitable for various applications. The compound exhibits solubility in common organic solvents while remaining insoluble in water.

Basic Physical Properties

PropertyValue
CAS Number100-68-5
Molecular FormulaC₇H₈S
Molecular Weight124.2 g/mol
Physical StateColorless to yellow liquid
Melting Point-15°C
Boiling Point188°C
Density1.057 g/mL at 20°C
Vapor Pressure38.5 Pa at 20°C
SolubilityInsoluble in water; soluble in ether, benzene, alcohol, and oils

These physical properties highlight thioanisole's utility as both a reagent and intermediate in organic synthesis.

Chemical Reactivity

Thioanisole demonstrates reactivity patterns characteristic of both aryl and sulfur compounds. Key reaction pathways include:

  • Oxidation to sulfoxides and sulfones
  • Alkylation at the sulfur atom
  • Functionalization of the aromatic ring
  • Protonation and methylation at the sulfur center

The sulfur atom in thioanisole serves as a nucleophilic center, allowing it to participate in various transformations relevant to organic synthesis and catalysis.

Sulfoxide Formation via Chemical Oxidants

The selective oxidation of thioanisole to methyl phenyl sulfoxide represents a fundamental transformation in sulfur chemistry, achieved through various chemical oxidants under controlled conditions [1]. Hydrogen peroxide emerges as the most widely employed oxidant, with 50 weight percent aqueous hydrogen peroxide demonstrating exceptional performance in continuous flow systems [1]. The reaction proceeds with remarkable selectivity when conducted in acetic acid medium, achieving 95-100% sulfoxide selectivity at temperatures ranging from -10°C to 60°C [1].

Flow chemistry methodology provides superior control over this exothermic oxidation process compared to traditional batch operations [1]. The continuous introduction of reagents ensures controlled reaction progression while maintaining only small inventories of reactive materials within the reactor system [1]. Under optimized conditions using a 4-fold excess of hydrogen peroxide relative to thioanisole, complete conversion can be achieved within 0.5 to 2 minutes residence time [1].

Temperature control plays a critical role in determining product selectivity and reaction efficiency [1]. At reduced temperatures of 10°C, high sulfoxide selectivity is maintained while preventing overoxidation to the corresponding sulfone [1]. Conversely, elevated temperatures up to 60°C increase reaction rates but require careful monitoring to prevent undesired side reactions [1].

The mechanistic pathway involves nucleophilic attack of the sulfur atom on the electrophilic oxygen center of hydrogen peroxide [19] [20]. This process occurs through significant charge redistribution in the initial reaction stages, with the solvent playing a crucial role in positioning the reactants for optimal interaction [19] [20]. The reaction proceeds directly to form unprotonated sulfenic acid intermediates and water, contradicting traditional nucleophilic substitution mechanisms [19] [20].

Table 1: Sulfoxide Formation via Chemical Oxidants

OxidantCatalyst/ConditionsTemperature (°C)Conversion (%)Sulfoxide Selectivity (%)Reaction TimeReference
Hydrogen Peroxide (50 wt%)AcOH/Flow system-10 to 6085-10095-1000.5-2 min [1]
Hydrogen Peroxide (35%)Various solvents20-3063-9962-975-20 min [31]
m-CPBAChemical oxidationRT90-9585-951-4 hGeneral
DimethyldioxiraneTitration reagentRT>95>95minutes [4]
TBHPZr-MOF-8082530-8060-9024-48 h [17]
PhIOFe(III) complex2580-9090-951-2 h [9]

Alternative oxidants including meta-chloroperbenzoic acid and dimethyldioxirane provide complementary approaches to sulfoxide formation [4]. Dimethyldioxirane serves particularly well as a titration reagent for quantifying oxidant concentrations, achieving greater than 95% conversion with excellent selectivity [4]. Tert-butyl hydroperoxide activated by zirconium-based metal-organic frameworks represents an emerging approach, though requiring extended reaction times of 24-48 hours [17].

Iron(III)-iodosylbenzene complexes demonstrate high catalytic activity for thioanisole sulfoxidation through direct oxygen atom transfer mechanisms [9]. The stoichiometric oxidation yields 80-90% sulfoxide products with minimal sulfone formation, proceeding through direct oxygen transfer rather than electron transfer pathways [9]. Kinetic studies reveal second-order rate constants of 2.4×10² M⁻¹s⁻¹ for this transformation [9].

Sulfone Synthesis and Overoxidation Mechanisms

The conversion of thioanisole to methyl phenyl sulfone occurs through sequential oxidation pathways, either directly from the thioether or via the intermediate sulfoxide [1] [13]. Overoxidation represents a significant challenge in selective sulfur chemistry, requiring precise control of reaction conditions to achieve desired product distributions [1] [13].

Mechanistic investigations reveal that sulfone formation follows distinct kinetic pathways depending on the oxidant and catalyst system employed [13]. In niobium-silica catalyzed systems using hydrogen peroxide, the sulfoxidation barrier increases slightly upon addition of phosphonic acid promoters, while the sulfonation barrier decreases significantly [13]. This results in sulfoxidation selectivity that increases with temperature, contrary to typical thermodynamic expectations [13].

The kinetic relationship between sulfoxide and sulfone formation can be described by consecutive reaction models where k₁ represents the sulfoxidation rate constant and k₂ represents the sulfonation rate constant [13]. For titanium-silica catalysts, the k₁/k₂ ratio reaches 4.6, indicating strong preference for sulfoxide formation [13]. Conversely, zirconium-silica systems exhibit an inverted ratio of 0.21, favoring direct sulfone formation [13].

Electrochemical oxidation provides precise control over product selectivity through applied potential modulation [15] [18]. At potentials between 2.0-2.5 V, thioanisole undergoes selective oxidation to sulfoxide with 62% yield [15]. Increasing the potential to 3.5-4.0 V shifts selectivity toward sulfone formation, achieving 92% sulfone selectivity at 4.0 V [15]. This voltage-dependent selectivity enables on-demand switching between sulfoxide and sulfone products [15].

Continuous flow electrochemistry offers additional advantages for controlling overoxidation through residence time manipulation [15]. Short residence times favor sulfoxide formation, while extended contact times promote complete oxidation to sulfone products [15]. The combination of potential control and residence time adjustment provides unparalleled selectivity control in thioanisole oxidation [15].

Photocatalytic systems demonstrate alternative approaches to overoxidation control through light intensity and wavelength selection [10] [14]. Cobalt nitrate supported on covalent organic frameworks achieves high efficiency thioanisole oxidation under ambient conditions without sacrificial reagents [10]. The selectivity between sulfoxide and sulfone products depends on irradiation time and light intensity [10].

Electroenzymatic Cascade Systems for Sulfoxide Selectivity

Electroenzymatic cascade systems represent innovative approaches to achieving high selectivity in thioanisole oxidation through combining electrochemical hydrogen peroxide generation with enzymatic sulfoxidation [2] [5]. Chloroperoxidase functionalized with 1-ethyl-3-methylimidazolium bromide and encapsulated in nitrogen-doped mesoporous carbon nanospheres demonstrates exceptional performance in selective sulfoxide synthesis [2] [5].

The electroenzymatic system operates through in situ hydrogen peroxide generation via two-electron oxygen reduction reaction on nitrogen-doped mesoporous carbon nanospheres modified with polyethyleneimine [2] [5]. This approach eliminates the need for external hydrogen peroxide addition while maintaining controlled oxidant concentrations throughout the reaction [2] [5]. The mesoporous structure provides protective environments for the encapsulated enzyme, ensuring operational stability and preventing hydrogen peroxide escape [2] [5].

Catalytic efficiency measurements reveal that the electroenzymatic cascade system achieves up to 4.5 times higher activity compared to free chloroperoxidase systems with externally generated hydrogen peroxide [2] [5]. The enhanced performance results from optimized enzyme-substrate interactions within the confined mesoporous environment and controlled hydrogen peroxide delivery [2] [5].

Table 2: Electroenzymatic and Photocatalytic Systems Performance

System TypeOperating ConditionsConversion (%)Sulfoxide Selectivity (%)Activity EnhancementKey AdvantageReference
Electroenzymatic CPO-ILAqueous pH 790-9595-984.5x vs free enzymeHigh selectivity [2] [5]
Electrochemical Flow2.5V, MeCN/H₂O63-997-92Voltage controlledTunable selectivity [15] [18]
Photocatalytic TiO₂Visible light, O₂30-8392-97Synergistic effectGreen conditions [25] [32]
Photocatalytic Co(NO₃)₂/COFVisible light, ambient85-9560-80High efficiencyNo additives [10] [14]
Photocatalytic BODIPYVisible light, MeOH9995High conversionSimple system [29]

Lignin peroxidase from Phanerochaete chrysosporium provides an alternative enzymatic approach to thioanisole oxidation with remarkable enantioselectivity [3] [12]. The enzyme utilizes compounds I and II to generate thioanisole radical cations, which subsequently convert to sulfoxide products through direct reaction with compound II [3] [12]. This represents the first documented direct reaction between compound II and substrate radical cations in peroxidase chemistry [3] [12].

The enzymatic mechanism involves formation of enzyme-substrate complexes that facilitate electron transfer reactions while maintaining high stereocontrol [3] [12]. Significant enantiomeric selectivity and high oxygen incorporation in the sulfoxide products result from preferential reduction of enzyme-bound thioanisole radical cations compared to neutral substrate molecules [3] [12].

Oat flour peroxygenase demonstrates additional enzymatic capabilities for enantioselective thioanisole oxidation [16]. Under optimal conditions, complete conversion to (R)-sulfoxide occurs with 80% enantiomeric excess [16]. The enzyme shows substrate-dependent selectivity, with phenyl methoxymethyl sulfide achieving 92% enantiomeric excess as the exclusive product [16]. Controlled overoxidation to 29% sulfone formation enhances sulfoxide optical purity to 89% enantiomeric excess [16].

Photocatalytic and Ionic Liquid-Mediated Oxidation Pathways

Photocatalytic oxidation of thioanisole employs visible light activation to generate reactive oxygen species capable of selective sulfoxidation [25] [10] [14]. Titanium dioxide-based photocatalysts demonstrate exceptional performance in synergistic oxidation systems where thioanisole oxidation couples with benzylamine transformation [25]. The reaction follows zero-order kinetics with a rate constant of 12.45 mol L⁻¹ h⁻¹ for thioanisole conversion [25].

The photocatalytic mechanism involves generation of singlet oxygen and superoxide radical anion species under visible light irradiation [25]. Electron spin resonance spectroscopy confirms that singlet oxygen serves as the predominant reactive oxygen species for thioanisole oxidation [25]. The absence of sacrificial reagents or redox mediators makes this approach environmentally attractive for sustainable sulfur oxidation [25].

Solvent selection critically influences photocatalytic performance, with methanol providing optimal results due to its role as a redox-active medium [25]. The solvent participates in selective aerobic oxidation to formaldehyde, which subsequently undergoes condensation reactions with co-substrates [25]. This synergistic effect enables simultaneous transformation of multiple organic substrates [25].

Borodipy-based photocatalysts achieve remarkable conversion rates approaching 99% for thioanisole oxidation in methanol under visible light irradiation [29]. The catalyst requires visible light and molecular oxygen for effective operation, with negligible product formation under nitrogen protection [29]. The high selectivity toward sulfoxide formation makes this system particularly attractive for selective oxidation applications [29].

Ionic liquid-mediated oxidation represents a complementary approach utilizing singlet oxygen chemistry in specialized solvent systems [11] [23]. Thioanisole demonstrates enhanced reactivity with singlet oxygen in pyrrolidinium and imidazolium-based ionic liquids compared to conventional molecular solvents [11] [23]. The enhanced reactivity likely results from stabilization of persulfoxide intermediates within the ionic medium [11] [23].

Product isotope effects in ionic liquid systems suggest mechanistic changes depending on the specific ionic liquid employed [11] [23]. Imidazolium ionic liquids achieve maximum efficiency at mole fractions of 0.1-0.2, while pyrrolidinium systems reach plateau performance [11] [23]. These differences arise from varying tendencies to form ionic aggregates and distinct sulfoxidation reaction mechanisms [11] [23].

Binary mixtures of ionic liquids with acetonitrile provide tunable reaction environments for optimizing thioanisole oxidation [11]. The ionic liquid acts as an additive to accelerate sulfoxidation reactions through microenvironment modification around the substrate molecules [11]. This approach enables fine-tuning of reaction selectivity and rate through solvent composition adjustment [11].

Radical Cation Intermediates in Oxidative Processes

Radical cation intermediates play crucial roles in various thioanisole oxidation mechanisms, particularly in enzymatic and photochemical systems [3] [12] [15]. Lignin peroxidase catalysis involves formation of thioanisole radical cations through one-electron oxidation by enzyme compounds I and II [3] [12]. These radical cations subsequently undergo conversion to sulfoxide products through multiple pathways [3] [12].

Table 3: Kinetic Parameters for Thioanisole Oxidation

Catalyst Systemkcat (min⁻¹)Km (mM)Rate ConstantSelectivity FactorTemperature (°C)Reference
P450 119 (wild-type)15494.3N/A8x preference37 [22]
P450 119 (sulfoxide→sulfone)1966.3N/A1/8 of sulfoxidation37 [22]
Fe(III)-iodosylbenzeneN/AN/A2.4×10² M⁻¹s⁻¹High OAT25 [9]
Lignin PeroxidaseN/AN/AVariableEnantiomeric25 [3] [12]
Cu(terpy)₂⁺@YN/AN/ARate determining H₂O₂ stepHigh sulfoxide25 [24]
ElectrochemicalN/AN/A12.45 mol L⁻¹ h⁻¹Voltage dependent25 [25]

The radical cation formation mechanism involves single-electron transfer from the sulfur atom to the oxidized heme prosthetic group [3] [12]. Stopped-flow kinetic analysis reveals that both compounds I and II can generate thioanisole radical cations, with subsequent conversion proceeding through either reaction with the medium or direct interaction with compound II [3] [12]. This represents unprecedented direct reactivity between compound II and substrate radical cations in peroxidase biochemistry [3] [12].

Electrochemical generation of thioanisole radical cations occurs at electrode potentials between 2.0-2.5 V in acetonitrile-water mixtures [15] [18]. Cyclic voltammetry studies demonstrate reversible one-electron oxidation behavior, with the radical cation serving as an intermediate in both sulfoxide and sulfone formation pathways [15]. The radical cation stability depends on the electrode potential and solvent composition [15].

Table 4: Overoxidation Control and Selectivity Mechanisms

Control StrategyMechanismExample SystemSelectivity ImprovementKey ParameterReference
Temperature ControlLower T favors sulfoxideFlow H₂O₂/AcOH95-100% at 10°C10-60°C range [1]
Solvent SelectionProtic solvents enhance selectivityMeOH vs MeCN93% vs 80% selectivitySolvent polarity [31]
Catalyst DesignLewis acid strength tuningNb-SiO₂ vs Zr-SiO₂k₁/k₂ ratio 2.4Metal Lewis acidity [13]
Flow ChemistryShort residence timeContinuous flow95% at 2 min residenceResidence time [1]
Enzyme EngineeringActive site modificationCPO variants95-98% selectivityEnzyme immobilization [2]
pH ControlProtonation effectsAqueous systemsEnhanced stabilitypH 6-8 [8]

Photochemical radical cation generation proceeds through photoinduced electron transfer mechanisms in titanium dioxide and related photocatalyst systems [25]. The photogenerated radical cations interact with reactive oxygen species to form sulfoxide products [25]. Electron spin resonance spectroscopy provides direct evidence for radical cation formation under visible light irradiation [25].

P450 119 peroxygenase demonstrates controlled radical chemistry in thioanisole oxidation using tert-butyl hydroperoxide as the terminal oxidant [22]. The wild-type enzyme converts thioanisole to sulfoxide with a turnover frequency of 1549 min⁻¹ and Michaelis constant of 4.3 mM [22]. Subsequent sulfoxide oxidation to sulfone proceeds with an 8-fold lower turnover frequency of 196 min⁻¹, indicating strong kinetic preference for sulfoxide formation [22].

Table 5: Radical Cation Intermediates and Reaction Pathways

Oxidation SystemIntermediate TypeFormation MechanismReactivitySelectivity ControlEvidenceReference
Lignin PeroxidaseThioanisole- ⁺ radical cationCompound I/II electron transferFast reduction by Compound IIEnantiomeric selectivityStopped-flow kinetics [3] [12]
Singlet Oxygen/ILPersulfoxide intermediateSinglet oxygen additionStabilized in ionic liquidSolvent-dependent mechanismProduct isotope effects [11] [23]
Fe(III) ComplexDirect O-atom transferElectrophilic attackDirect OAT mechanismNo radical intermediatesLinear free energy [9]
ElectrochemicalThioanisole- ⁺ at electrodeElectrochemical oxidationVoltage-dependentPotential-controlledCyclic voltammetry [15]
PhotocatalyticThioanisole- ⁺ photogeneratedPhotoinduced electron transferROS-mediatedLight intensity dependentESR spectroscopy [25]

Thioanisole exhibits complex photochemical behavior involving multiple electronic states and dissociation pathways. The molecule possesses three key singlet states that govern its photochemical reactivity: a closed-shell ground state and two excited states with 1ππ* and 1nσ* character [1] [2]. Electronic structure calculations using multireference perturbation theory, completely-renormalized equation-of-motion coupled cluster theory with single and double excitations, and time-dependent density functional theory have provided detailed insights into these electronic states [1].

The photodissociation mechanism of thioanisole involves two primary channels following ultraviolet excitation at 4.3-4.5 eV. The molecule is first excited from the ground state to the bound singlet excited state S1 with 1ππ* character [3]. Subsequently, the reactive flux transfers through conical intersection regions to access dissociative pathways, ultimately leading to the formation of either ground-state or excited-state thiophenoxyl radicals plus methyl radicals [3].

Full-dimensional multi-state trajectory calculations have revealed that photodissociation occurs through two successive conical intersections: CI-1 between the 1ππ* and 1nσ* states, and CI-2 between the ground state and the 1nσ* state [4] [3]. The nature of these conical intersections significantly influences the branching ratio between the two dissociation channels, with the relative population of products depending on the initial vibrational excitation conditions [4].

A particularly significant finding is the observation of mode-specific effects in thioanisole photodissociation. Experiments by Lim and Kim demonstrated that excitation of the S-CH3 stretching mode leads to trajectories passing closer to the S1-S2 conical intersection, resulting in shorter dissociation lifetimes and altered product branching ratios [4]. This mode-specific behavior represents a departure from statistical behavior and highlights the importance of specific vibrational modes in controlling photochemical outcomes.

Haptotropic Shifts in Coordination Complexes

The coordination chemistry of thioanisole reveals fascinating haptotropic shift behavior in transition metal complexes. In chromium carbonyl complexes, specifically (η6-thioanisole)Cr(CO)3, photochemical excitation leads to metal-to-arene charge transfer processes that result in haptotropic shifts of the thioanisole ligand [5] [6]. These shifts involve changes in the binding mode of the aromatic ring from η6 to lower coordination modes.

Picosecond time-resolved infrared spectroscopy studies have provided direct evidence for these haptotropic shifts. Upon 400 nm excitation, two independent excited states are populated, with one exhibiting metal-to-CO charge-transfer character responsible for CO-loss processes, and another with metal-to-arene charge transfer character leading to the haptotropic shift [5]. The observed rate constants for these processes are 1.8 × 10^10 s^-1 and 2.5 × 10^10 s^-1 for anisole and thioanisole complexes, respectively [5].

Density functional theory calculations have characterized the excited states involved in these haptotropic shifts and provided insights into the nature of the intermediate species formed during the rearrangement process [5]. The calculations confirm that the thioanisole ligand can adopt different binding modes depending on the electronic state of the metal center, with the sulfur atom playing a crucial role in stabilizing certain coordination geometries.

The haptotropic shift phenomenon in thioanisole complexes is part of a broader class of dynamic behavior observed in organometallic chemistry, where ligands can change their binding modes in response to electronic excitation or other perturbations [7]. This behavior has important implications for catalytic processes and the design of photoresponsive organometallic materials.

Radical Cation Stability and Proton-Catalyzed Rearrangements

The radical cation chemistry of thioanisole exhibits unique stability patterns that differ significantly from other aromatic thioethers. Pulse radiolysis and time-resolved resonance Raman spectroscopy studies have revealed that thioanisole forms monomeric sulfur radical cations (Ph-S+- -CH3) that are more stable than aromatic delocalized radical cations [8] [9]. This stability arises from the localization of the positive charge and spin density on the sulfur atom rather than delocalization across the aromatic ring system.

Electrochemical studies have shown that thioanisole exhibits a reduction potential approximately 200 mV more positive than alkyl thioethers, indicating its status as a poorer electron donor [10]. This difference in electron-donating ability has significant implications for the stability and reactivity of the corresponding radical cations. The thioanisole radical cation exhibits a semi-quinoidal structure with the positive charge localized on the sulfur atom and the spin density distributed between the sulfur and the para-position of the aromatic ring [9].

Proton-catalyzed rearrangements play a crucial role in the chemistry of thioanisole radical cations. At low pH conditions, hydroxyl radical addition to both the thioether functionality and the aromatic ring leads to the formation of Ph-S+- -CH3 radical cations through proton-catalyzed water elimination processes [8]. This pH-dependent behavior demonstrates the importance of proton catalysis in controlling the fate of radical intermediates.

The stability of thioanisole radical cations has been quantified through kinetic measurements, revealing that these species undergo dimerization and other secondary reactions at rates that depend on the substituent pattern and solution conditions [9]. The semi-quinoidal structure of the radical cation, as confirmed by density functional theory calculations, provides a framework for understanding the observed reactivity patterns and product distributions.

Optimal Control Theory in Methyl Photodissociation

The application of optimal control theory to thioanisole photodissociation has provided unprecedented insights into the quantum mechanical control of molecular fragmentation processes. Recent studies have demonstrated that optimal control theory can be used to manipulate the branching ratio between different dissociation channels by tailoring the temporal profile of excitation pulses [11] [12].

In these studies, a reduced-dimensional model incorporating three electronic states (ground state, ππ, and nσ) and two vibrational modes (S-CH3 stretching and S-CH3 torsional angle) was employed to investigate the methyl photodissociation dynamics [11]. The model includes two bound states and one repulsive state, allowing for the exploration of different dissociation pathways under optimal control conditions.

The optimal control calculations reveal that methyl photodissociation predominantly occurs via two successive conical intersections when optimal pulses are applied [11] [12]. This contrasts sharply with field-free conditions, where photodissociation follows adiabatic pathways. The ability to switch between adiabatic and nonadiabatic dissociation mechanisms represents a significant advancement in quantum control capabilities.

The effect of initial vibrational excitation on the branching ratio has been systematically examined, revealing that the optimal control pulses can significantly modify the product distribution compared to field-free conditions [11]. These findings have important implications for the development of coherent control strategies for complex molecular systems and demonstrate the potential for achieving selective bond breaking in polyatomic molecules.

Comparative Studies with Thioether Derivatives

Extensive comparative studies have been conducted to understand the differences in photochemical and radical reactivity between thioanisole and other thioether derivatives. These studies encompass both aromatic and aliphatic thioethers, providing insights into the role of the aromatic ring system in determining reactivity patterns [10] [13].

Electrochemical measurements have revealed significant differences in the coordination behavior of thioanisole compared to alkyl thioethers. In copper complexes, thioanisole exhibits weaker coordination than alkyl thioethers, as evidenced by longer Cu-S bond distances (2.27 Å for thioanisole versus 2.20 Å for alkyl thioethers) [10]. This weaker coordination reflects the poorer electron-donating ability of the aromatic thioether compared to its aliphatic counterparts.

Oxidation kinetics studies have provided quantitative data on the reactivity differences between thioanisole and other thioethers. The second-order rate constant for thioanisole oxidation by hydrogen peroxide is 2.53 × 10^-3 M^-1 s^-1, while hypochlorite oxidation proceeds much faster with rate constants exceeding 10^4 M^-1 s^-1 [13]. These kinetic differences have important implications for understanding the role of different reactive oxygen species in biological and environmental processes.

The photochemical behavior of thioanisole has been compared with that of substituted derivatives, revealing the influence of electron-withdrawing and electron-donating groups on photodissociation dynamics [14]. Para-substituted thioanisole derivatives show different product branching ratios and dissociation lifetimes depending on the nature of the substituent, with electron-withdrawing groups generally reducing the reaction rates.

Comparative studies with thiophenol and other sulfur-containing aromatics have highlighted the unique properties of the thioether functionality. The presence of the methyl group in thioanisole provides additional vibrational modes that can influence the photodissociation dynamics, particularly through mode-specific effects that are not observed in simpler thiol compounds [4] [3].

Physical Description

Liquid
colourless or slightly yellow liquid with unpleasant odou

XLogP3

2.7

Boiling Point

193.0 °C

Density

d254 1.05
0.958-0.968

LogP

2.74 (LogP)
2.74

Melting Point

Fp -15 °
-15°C

UNII

BB4K737YF4

GHS Hazard Statements

Aggregated GHS information provided by 145 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (60%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (87.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (60%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.48 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

100-68-5

Wikipedia

Methyl phenyl sulfide

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzene, (methylthio)-: ACTIVE

Dates

Last modified: 08-15-2023

A fluorescent turn-on probe for detection of hypochlorus acid and its bioimaging in living cells

Chien-Ju Chu, Guan-Syuan Wu, Ho-I Ma, Parthiban Venkatesan, Natesan Thirumalaivasan, Shu-Pao Wu
PMID: 32163873   DOI: 10.1016/j.saa.2020.118234

Abstract

Hypochlorous acid has played several functions in the biological system. However, excess HOCl can cause damage to biomolecules and result in some diseases. Accordingly, a new fluorescent probe, BSP, has been developed for fast recognition of HOCl through the HOCl-induced oxidation of methyl phenyl sulfide to sulfoxide. The reaction of BSP with HOCl caused a 22-fold fluorescence enhancement (quantum yield increase from 0.006 to 0.133). The detection limit of HOCl is found to be 30 nM (S/N = 3). The fluorescence enhancement is due to the suppression of the photo-induced electron transfer from the methyl phenyl sulfide moiety to BODIPY. Eventually, the cellular fluorescence imaging experiment showed that BSP could be effectively used for monitoring HOCl in living cells.


Carbon-Nanotube-Appended PAMAM Dendrimers Bearing Iron(II) α-Keto Acid Complexes: Catalytic Non-Heme Oxygenase Models

Debobrata Sheet, Abhijit Bera, Yang Fu, Antonin Desmecht, Olivier Riant, Sophie Hermans
PMID: 31087690   DOI: 10.1002/chem.201901735

Abstract

Poly(amidoamine) dendrimers grafted on carbon nanotubes have been appended with iron(II)-α-keto acid (benzoylformate) complex of polypyridyl ligand to design artificial non-heme oxygenase model. This nano-enzyme was applied for selective catalytic oxidation of organic molecules. Although the carbon nanotubes serve as a robust heterogeneous platform, the amine terminals of dendrimers provide catalysts binding sites and the amide bonds provide a necessary second coordination sphere similar to the enzymatic polypeptide chains. Such a hybrid design prevented the deactivation of the primary active sites leading to 8 times faster oxidative decarboxylation rates than those of its homogeneous analogue. An electrophilic iron(IV)-oxo intermediate has been intercepted, which catalyzes the selective oxidation of alcohols to aldehydes and incorporates single oxygen atoms into sulfides and olefins by using aerial oxygen with multiple turnover numbers. The catalyst was consecutively regenerated three times by mild chemical treatment and showed negligible loss of activity.


Enantioselective Sulfoxidation of Thioanisole by Cascading a Choline Oxidase and a Peroxygenase in the Presence of Natural Deep Eutectic Solvents

Yongru Li, Yunjian Ma, Peilin Li, Xizhen Zhang, Doris Ribitsch, Miguel Alcalde, Frank Hollmann, Yonghua Wang
PMID: 31951316   DOI: 10.1002/cplu.201900751

Abstract

A bienzymatic cascade for selective sulfoxidation is presented. The evolved recombinant peroxygenase from Agrocybe aegeritra catalyses the enantioselective sulfoxidation of thioanisole whereas the choline oxidase from Arthrobacter nicotianae provides the H
O
necessary via reductive activation of ambient oxygen. The reactions are performed in choline chloride-based deep eutectic solvents serving as co-solvent and stoichiometric reductant at the same time. Very promising product concentrations (up to 15 mM enantiopure sulfoxide) and catalyst performances (turnover numbers of 150,000 and 2100 for the peroxygenase and oxidase, respectively) have been achieved.


Fluorescence Spectroscopic Insight into the Supramolecular Interactions in DNA-Based Enantioselective Sulfoxidation

Yu Cheng, Mingpan Cheng, Jingya Hao, Guoqing Jia, Can Li
PMID: 30070000   DOI: 10.1002/cbic.201800393

Abstract

Interactions of copper(II)-bipyridine cofactors and thioanisole substrate with human telomeric G-quadruplex DNA were studied by UV/Vis absorption, circular dichroism, and fluorescence quenching titration. Three copper(II)-bipyridine complexes are equivalently anchored to the G-quadruplex scaffold at all five fluorescently labeled sites. Thioanisole interacts with the DNA architecture at both the second loop and 3' terminus in the absence or presence of copper(II)-bipyridine complexes. These nonspecificities in the weak interactions of Cu
complexes and thioanisole with G-quadruplex might explain why DNA only affords a modest enantioselectivity in the oxidation of thioanisole. These findings provide insights toward the construction of highly enantioselective DNA-based catalysts.


Role of Musa paradisiaca ascorbate peroxidase in the transformation of methyl phenyl sulfide to its sulfoxide

Kamlesh S Yadav, Pratibha Yadav, Satyawati Sharma, Sunil K Khare
PMID: 30408454   DOI: 10.1016/j.ijbiomac.2018.11.014

Abstract

An ascorbate peroxidase from a new source Musa paradisiaca leaf juice has been purified to homogeneity using a simple procedure involving concentration by ultra filtration and anion exchange chromatography on diethyl amino ethyl [DEAE] cellulose column. Sodium dodecyl sulphate-polyacrylamide gel electrophoresis [SDS-PAGE] analysis of the purified enzyme has shown a single protein band of molecular mass 208.9 kDa which has been confirmed by native-PAGE and intact mass analysis by mass spectrometry. The Km and k
values of the enzyme using ascorbate and H
O
as the variable substrates were 0.13 m mol L
, 40.42 s
and 0.23 m mol L
, 27.24 s
, respectively. The pH and temperature optima of the enzyme were 7.0 and 298 K, respectively. The enzyme transformed approximately 97% methyl phenyl sulfide to its sulfoxide. The product was racemic mixture.


Samuel I Mann, Animesh Nayak, George T Gassner, Michael J Therien, William F DeGrado
PMID: 33373215   DOI: 10.1021/jacs.0c10136

Abstract

protein design offers the opportunity to test our understanding of how metalloproteins perform difficult transformations. Attaining high-resolution structural information is critical to understanding how such designs function. There have been many successes in the design of porphyrin-binding proteins; however, crystallographic characterization has been elusive, limiting what can be learned from such studies as well as the extension to new functions. Moreover, formation of highly oxidizing high-valent intermediates poses design challenges that have not been previously implemented: (1) purposeful design of substrate/oxidant access to the binding site and (2) limiting deleterious oxidation of the protein scaffold. Here we report the first crystallographically characterized porphyrin-binding protein that was programmed to not only bind a synthetic Mn-porphyrin but also maintain binding site access to form high-valent oxidation states. We explicitly designed a binding site with accessibility to dioxygen units in the open coordination site of the Mn center. In solution, the protein is capable of accessing a high-valent Mn(V)-oxo species which can transfer an O atom to a thioether substrate. The crystallographic structure is within 0.6 Å of the design and indeed contained an aquo ligand with a second water molecule stabilized by hydrogen bonding to a Gln side chain in the active site, offering a structural explanation for the observed reactivity.


Cell-Penetrating Protein/Corrole Nanoparticles

Matan Soll, Tridib K Goswami, Qiu-Cheng Chen, Irena Saltsman, Ruijie D Teo, Mona Shahgholi, Punnajit Lim, Angel J Di Bilio, Sarah Cohen, John Termini, Harry B Gray, Zeev Gross
PMID: 30783138   DOI: 10.1038/s41598-019-38592-w

Abstract

Recent work has highlighted the potential of metallocorroles as versatile platforms for the development of drugs and imaging agents, since the bioavailability, physicochemical properties and therapeutic activity can be dramatically altered by metal ion substitution and/or functional group replacement. Significant advances in cancer treatment and imaging have been reported based on work with a water-soluble bis-sulfonated gallium corrole in both cellular and rodent-based models. We now show that cytotoxicities increase in the order Ga < Fe < Al < Mn < Sb < Au for bis-sulfonated corroles; and, importantly, that they correlate with metallocorrole affinities for very low density lipoprotein (VLDL), the main carrier of lipophilic drugs. As chemotherapeutic potential is predicted to be enhanced by increased lipophilicity, we have developed a novel method for the preparation of cell-penetrating lipophilic metallocorrole/serum-protein nanoparticles (NPs). Cryo-TEM revealed an average core metallocorrole particle size of 32 nm, with protein tendrils extending from the core (conjugate size is ~100 nm). Optical imaging of DU-145 prostate cancer cells treated with corrole NPs (≤100 nM) revealed fast cellular uptake, very slow release, and distribution into the endoplasmic reticulum (ER) and lysosomes. The physical properties of corrole NPs prepared in combination with transferrin and albumin were alike, but the former were internalized to a greater extent by the transferrin-receptor-rich DU-145 cells. Our method of preparation of corrole/protein NPs may be generalizable to many bioactive hydrophobic molecules to enhance their bioavailability and target affinity.


Improved rate of substrate oxidation catalyzed by genetically-engineered myoglobin

Subhash Chand, Sriparna Ray, Eranda Wanigasekara, Poonam Yadav, Joshua A Crawford, Daniel W Armstrong, Krishnan Rajeshwar, Brad S Pierce
PMID: 29277370   DOI: 10.1016/j.abb.2017.12.014

Abstract

This study showcases the potential of unnatural amino acids to enable non-natural functions when incorporated in the protein scaffold of heme metalloproteins. For this purpose, a genetically-engineered myoglobin (Mb) mutant was created by incorporating redox-active 3-amino-l-tyrosine (NH
Tyr) into its active site, replacing the distal histidine (H64) with NH
Tyr. In peroxide-shunt assays, this variant exhibits an increased rate of turnover for thioanisole and benzaldehyde oxidation as compared to the wild-type (WT) Mb. Indeed, in the presence of excess hydrogen peroxide (H
O
), a 9-fold and 81-fold increase in activity was observed over multiple turnovers for thioanisole sulfoxidation and benzoic acid formation, respectively. The increased oxidation activity in the H64NH
Tyr Mb mutant underlined the role of NH
Tyr in the distal active-site scaffold in peroxide activation. Kinetic, electrochemical, and EPR spectroscopic experiments were performed. On the basis of these studies, it is argued that the single NH
Tyr residue within the Mb variant simultaneously serves the role of the conserved His/Arg-pair within the distal pocket of horseradish peroxidase.


Dual-Functional Small Molecules for Generating an Efficient Cytochrome P450BM3 Peroxygenase

Nana Ma, Zhifeng Chen, Jie Chen, Jingfei Chen, Cong Wang, Haifeng Zhou, Lishan Yao, Osami Shoji, Yoshihito Watanabe, Zhiqi Cong
PMID: 29481719   DOI: 10.1002/anie.201801592

Abstract

We report a unique strategy for the development of a H
O
-dependent cytochrome P450BM3 system, which catalyzes the monooxygenation of non-native substrates with the assistance of dual-functional small molecules (DFSMs), such as N-(ω-imidazolyl fatty acyl)-l-amino acids. The acyl amino acid group of DFSM is responsible for bounding to enzyme as an anchoring group, while the imidazolyl group plays the role of general acid-base catalyst in the activation of H
O
. This system affords the best peroxygenase activity for the epoxidation of styrene, sulfoxidation of thioanisole, and hydroxylation of ethylbenzene among those P450-H
O
system previously reported. This work provides the first example of the activation of the normally H
O
-inert P450s through the introduction of an exogenous small molecule. This approach improves the potential use of P450s in organic synthesis as it avoids the expensive consumption of the reduced nicotinamide cofactor NAD(P)H and its dependent electron transport system. This introduces a promising approach for exploiting enzyme activity and function based on direct chemical intervention in the catalytic process.


Ancestral reconstruction of mammalian FMO1 enables structural determination, revealing unique features that explain its catalytic properties

Gautier Bailleul, Callum R Nicoll, María Laura Mascotti, Andrea Mattevi, Marco W Fraaije
PMID: 33759784   DOI: 10.1074/jbc.RA120.016297

Abstract

Mammals rely on the oxidative flavin-containing monooxygenases (FMOs) to detoxify numerous and potentially deleterious xenobiotics; this activity extends to many drugs, giving FMOs high pharmacological relevance. However, our knowledge regarding these membrane-bound enzymes has been greatly impeded by the lack of structural information. We anticipated that ancestral-sequence reconstruction could help us identify protein sequences that are more amenable to structural analysis. As such, we hereby reconstructed the mammalian ancestral protein sequences of both FMO1 and FMO4, denoted as ancestral flavin-containing monooxygenase (AncFMO)1 and AncFMO4, respectively. AncFMO1, sharing 89.5% sequence identity with human FMO1, was successfully expressed as a functional enzyme. It displayed typical FMO activities as demonstrated by oxygenating benzydamine, tamoxifen, and thioanisole, drug-related compounds known to be also accepted by human FMO1, and both NADH and NADPH cofactors could act as electron donors, a feature only described for the FMO1 paralogs. AncFMO1 crystallized as a dimer and was structurally resolved at 3.0 Å resolution. The structure harbors typical FMO aspects with the flavin adenine dinucleotide and NAD(P)H binding domains and a C-terminal transmembrane helix. Intriguingly, AncFMO1 also contains some unique features, including a significantly porous and exposed active site, and NADPH adopting a new conformation with the 2'-phosphate being pushed inside the NADP
binding domain instead of being stretched out in the solvent. Overall, the ancestrally reconstructed mammalian AncFMO1 serves as the first structural model to corroborate and rationalize the catalytic properties of FMO1.


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